4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine typically involves the bromination of a pyrazole precursor. One common method includes the reaction of 1-ethyl-5-methyl-1H-pyrazole-3-amine with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at a low temperature to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 1-ethyl-5-methyl-1H-pyrazol-3-amine derivatives, while oxidation can produce corresponding pyrazole oxides.
Scientific Research Applications
4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor in the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, and anti-microbial activities.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form halogen bonds with target proteins, influencing their activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazol-5-amine: Similar in structure but lacks the ethyl and methyl substituents.
1-Ethyl-5-methyl-1H-pyrazol-3-amine: Similar but without the bromine atom.
4-Bromo-1-phenyl-1H-pyrazole: Contains a phenyl group instead of ethyl and methyl groups.
Uniqueness
4-Bromo-1-ethyl-5-methyl-1H-pyrazol-3-amine is unique due to the presence of both ethyl and methyl groups along with the bromine atom, which can significantly influence its reactivity and interaction with biological targets. This combination of substituents provides a distinct set of chemical and biological properties that can be exploited in various applications .
Properties
IUPAC Name |
4-bromo-1-ethyl-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-3-10-4(2)5(7)6(8)9-10/h3H2,1-2H3,(H2,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JODYQZSWGAVVGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)N)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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